methyl 2-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The phenyl and imidazol groups are aromatic, contributing to the stability of the molecule. The thio group could potentially participate in hydrogen bonding, affecting the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the carbamoyl group could potentially undergo hydrolysis, and the imidazol group might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamoyl and acetamido groups could increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Applications
Compounds with structural similarities have shown appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA). Their synthesis and evaluation emphasize the potential for these compounds to address pressing needs in combating bacterial resistance (Daraji et al., 2021).
Anticancer Properties
Derivatives structurally related to the queried compound have been synthesized and tested for their cytotoxic activity against cancer cell lines such as HepG2 and PC12. These studies highlight the potential utility of these compounds in developing new anticancer therapies, with some derivatives demonstrating promising anticancer activity (Nofal et al., 2014).
Crystal Engineering
The compound "methyl 2-(carbazol-9-yl)benzoate," which shares a similarity in the naming convention, has been studied for its unique behavior under high pressure, transforming its crystal structure. Such research underlines the importance of these compounds in crystal engineering, potentially leading to new materials with unique properties (Johnstone et al., 2010).
Synthesis of Heterocyclic Compounds
The derivatives of compounds with similar structures have been involved in the synthesis of new heterocyclic compounds, indicating their role as precursors in the creation of diverse chemical entities with potential application in various fields, including pharmaceuticals and materials science (Fathalla & Pazdera, 2018).
Antibacterial Activity of Benzimidazole Derivatives
Benzimidazole-based compounds, closely related to the query compound, have been synthesized and tested for their antibacterial activity. Such studies contribute to the ongoing search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance (Gullapelli et al., 2014).
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-[1-[4-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-3-4-13-25-22(30)17-9-11-18(12-10-17)28-15-14-26-24(28)33-16-21(29)27-20-8-6-5-7-19(20)23(31)32-2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,25,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETRDQRTTGKEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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